REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH2:5][C:4](=O)[CH:3]=1.C([O-])(=O)C.[Na+].S(O)(O)(=O)=O.[NH2:21]O.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>C(O)C.O>[CH3:1][C:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH2:5][CH:4]([NH2:21])[CH:3]=1 |f:1.2,3.4,5.6.7.8.9.10,11.12.13,14.15|
|
Name
|
|
Quantity
|
412 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(CCC1(C)C)=O
|
Name
|
|
Quantity
|
356 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NO
|
Name
|
ethanol water
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the resulting organic layer was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in tetrahydrofuran (5 mL)
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by vacuum distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |